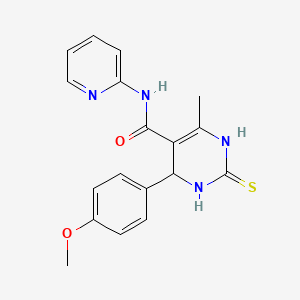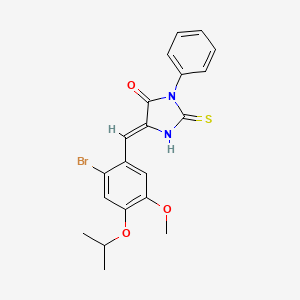
4-(4-methoxyphenyl)-6-methyl-N-2-pyridinyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Overview
Description
4-(4-methoxyphenyl)-6-methyl-N-2-pyridinyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C18H18N4O2S and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.11504700 g/mol and the complexity rating of the compound is 543. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- Novel heterocyclic compounds derived from this chemical structure have been synthesized, showcasing anti-inflammatory and analgesic properties. These compounds, including derivatives of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, exhibit significant inhibitory activity on cyclooxygenase-2 (COX-2), with promising analgesic and anti-inflammatory effects compared to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
- The compound has also been involved in the synthesis of dihydropyrimidines and their derivatives, indicating a broad range of biological activities. Research highlights its application in synthesizing biologically active molecules aimed at improved activity and reduced toxicity for clinical use, suggesting its potential in developing new therapeutic agents (Rana, Kaur, & Kumar, 2004).
Potential Antiviral and Antimicrobial Activities
- Research has demonstrated the synthesis of non-nucleoside analogs of toyocamycin, sangivamycin, and thiosangivamycin, highlighting the compound's role in generating pyrrolo[2,3-d]pyrimidines with antiviral activity. Modifications at specific positions of the pyrrolopyrimidine structure are critical for activity against human cytomegalovirus (HCMV) and herpes simplex virus (HSV-1), emphasizing the importance of structural features for antiviral efficacy (Renau et al., 1996).
- Another study focused on the synthesis of thiazolopyrimidines and related compounds, indicating their potential antioxidant and antimicrobial activities. The use of microwave-assisted synthesis proved advantageous in terms of time efficiency and yield improvement, highlighting the chemical's versatility in creating compounds with potential health applications (Youssef & Amin, 2012).
Corrosion Inhibition
- Spiropyrimidinethiones, derivatives related to the chemical structure , have been studied for their corrosion inhibition effect on mild steel in acidic solutions. These inhibitors act as mixed inhibitors, adhering to Langmuir's adsorption isotherm, and showcase the chemical's potential in industrial applications, particularly in protecting metals from corrosion (Yadav, Sinha, Kumar, & Sarkar, 2015).
Properties
IUPAC Name |
4-(4-methoxyphenyl)-6-methyl-N-pyridin-2-yl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-11-15(17(23)21-14-5-3-4-10-19-14)16(22-18(25)20-11)12-6-8-13(24-2)9-7-12/h3-10,16H,1-2H3,(H,19,21,23)(H2,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXQFVSVIIXYOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)OC)C(=O)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethanamine oxalate](/img/structure/B4050296.png)
![(5E)-3-(3-chlorophenyl)-5-[(4-nitrophenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B4050299.png)
![4-({5-[1-(1,3-thiazol-4-ylcarbonyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)morpholine](/img/structure/B4050307.png)
![N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B4050315.png)
![4-[(benzylthio)acetyl]-2,6-dimethylmorpholine](/img/structure/B4050323.png)
![N-[4-(butylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B4050335.png)

![1-[(2-ethoxyphenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B4050361.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-[5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazol-3-yl]methanone](/img/structure/B4050368.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-butenamide](/img/structure/B4050376.png)
![methyl 4-[3-(tert-butylamino)-2-hydroxypropoxy]benzoate hydrochloride](/img/structure/B4050383.png)



